molecular formula C16H16N2O7 B1354228 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 77449-43-5

4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B1354228
CAS No.: 77449-43-5
M. Wt: 348.31 g/mol
InChI Key: YBIDYTOJOXKBLO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflecting its complex stereochemical arrangement and functional group distribution. The molecular formula C16H16N2O7 indicates a relatively compact structure containing 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms, resulting in a molecular weight of 348.31 daltons. The Chemical Abstracts Service registry number 74288-40-7 provides unique identification for this compound in chemical databases worldwide.

The structural framework encompasses several distinct chemical moieties that contribute to its overall properties and reactivity profile. The azabicyclo[3.2.0]heptane core represents a fused ring system characteristic of β-lactam antibiotics, containing a four-membered β-lactam ring fused to a five-membered pyrrolidine ring. This bicyclic arrangement creates significant ring strain that contributes to the compound's reactivity toward nucleophilic attack, particularly by serine residues in β-lactamase enzymes. The 6-(1-hydroxyethyl) substituent at position 6 maintains the stereochemistry found in carbapenem antibiotics, with the (1R)-configuration being crucial for biological activity.

The 4-nitrobenzyl ester functionality serves as a protecting group for the carboxylic acid, facilitating synthetic manipulations while maintaining stability during intermediate purification steps. This protecting group choice reflects the need for acid-stable protection that can be removed under specific conditions without affecting the sensitive β-lactam ring system. The nitro group at the para position of the benzyl moiety provides electronic stabilization and influences the compound's physical properties, including crystallization behavior and spectroscopic characteristics.

Property Value Reference
Molecular Formula C16H16N2O7
Molecular Weight 348.31 g/mol
Accurate Mass 348.0958
Monoisotopic Mass 348.095751
CAS Registry Number 74288-40-7

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis reveals that this compound adopts specific three-dimensional conformations that are crucial for understanding its chemical behavior and biological activity. The compound crystallizes as pale beige solid crystals with a melting point range of 108-112°C, indicating good thermal stability for synthetic intermediate applications. Crystal structure determination shows that suitable crystals for X-ray analysis can be obtained through slow evaporation from acetone solutions, following established crystallization protocols for β-lactam compounds.

The bicyclic core system exhibits characteristic geometric parameters that reflect the inherent strain associated with the fused four-membered and five-membered ring arrangement. The β-lactam ring maintains planarity essential for its reactivity, while the fused pyrrolidine ring adopts an envelope conformation to minimize steric interactions. The nitrogen atom in the pyrrolidine portion typically deviates from the mean plane formed by the four carbon atoms, creating a puckered structure that influences the overall molecular geometry.

Conformational analysis of the 6-(1-hydroxyethyl) side chain reveals two primary conformations observed in crystal structures of related compounds, with torsion angles that correlate directly with antimicrobial activity. The preferred conformation with a larger torsion angle of approximately 179 degrees represents the enzyme-bound state in Michaelis complexes with penicillin-binding proteins. This conformational preference explains the high binding affinity and specificity observed for carbapenem antibiotics containing this stereochemical arrangement.

The 4-nitrobenzyl ester group adopts an extended conformation that minimizes steric interactions with the bicyclic core while providing optimal electronic stabilization through resonance effects with the nitro substituent. The dihedral angle between the benzene ring and the azabicycloheptane system influences both the crystalline packing arrangements and the compound's solution-state behavior.

Crystallographic Parameter Value Reference
Melting Point Range 108-112°C
Density (Predicted) 1.50 ± 0.1 g/cm³
Crystal Appearance Pale Beige Solid
Crystallization Solvent Acetone
Storage Temperature -20°C

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform show distinctive signals corresponding to the various structural elements, including the methyl group of the hydroxyethyl side chain appearing as a doublet around 1.3 parts per million. The β-lactam proton at position 6 typically appears as a doublet with characteristic coupling to the adjacent carbon-bound hydrogen, confirming the stereochemical assignment.

The aromatic region of the proton nuclear magnetic resonance spectrum displays the expected pattern for para-disubstituted benzene ring, with two sets of doublets corresponding to the protons ortho to the nitro group and those ortho to the methylene linker. Integration ratios confirm the molecular composition, while coupling patterns validate the proposed connectivity and stereochemistry. The hydroxyl proton of the side chain appears as a broad signal that can be exchanged with deuterium oxide, confirming its assignment.

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation. The β-lactam carbonyl stretching frequency appears around 1765 cm⁻¹, consistent with the strained four-membered ring system found in β-lactam antibiotics. The ester carbonyl shows absorption around 1720 cm⁻¹, while the ketone carbonyl of the fused ring system appears at approximately 1660 cm⁻¹. The hydroxyl group produces a broad absorption band around 3500 cm⁻¹, and the nitro group shows characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 cm⁻¹, respectively.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 348, corresponding to the calculated molecular weight. Fragmentation patterns include loss of the nitrobenzyl group and characteristic cleavages of the β-lactam ring system under collision-induced dissociation conditions.

Spectroscopic Technique Key Observations Reference
¹H Nuclear Magnetic Resonance Characteristic β-lactam and aromatic signals
Infrared Spectroscopy β-lactam C=O at 1765 cm⁻¹
Mass Spectrometry Molecular ion at m/z 348
Melting Point 110.0-112.0°C
High Performance Liquid Chromatography Purity 98.15%

Comparative Analysis with Related Azabicycloheptane Derivatives

Structural comparison with related azabicycloheptane derivatives reveals distinctive features that distinguish this compound from other β-lactam intermediates and antibiotics. The compound shares the core azabicyclo[3.2.0]heptane framework with other carbapenem precursors but differs significantly in its protecting group strategy and side chain functionality. Comparison with penicillin derivatives shows the inverted stereochemistry at the 6-position, where carbapenems contain a 6α-1R-hydroxyethyl group instead of the 6β-acylamide substituent found in conventional β-lactams.

Analysis of structure-activity relationships within the carbapenem family demonstrates that the specific stereochemical arrangement found in this compound is crucial for antimicrobial activity. Crystal structure studies of twelve closely related penem derivatives revealed characteristic short contacts between the oxygen atom in the side chains and the sulfur atom at position 1, indicating important intramolecular interactions that stabilize the active conformation. The side-chain conformations observed in crystal structures correlate directly with antimicrobial potency, with compounds showing high activity maintaining similar torsion angles for the critical bonds.

The 4-nitrobenzyl protecting group represents a specific choice among various benzyl-type protecting groups used in β-lactam synthesis. Comparison with other protecting group strategies shows that the para-nitro substitution provides enhanced stability under acidic conditions while maintaining compatibility with the sensitive β-lactam ring system. Related compounds using different protecting groups, such as tert-butyl or other benzyl derivatives, show different crystallization behaviors and purification characteristics.

Structural studies of related azabicyclic systems, including 2-azabicyclo[2.2.1]heptanes and 8-azabicyclo[3.2.1]octanes, demonstrate the unique properties of the [3.2.0] ring fusion pattern. The [3.2.0] system creates specific geometric constraints that influence both chemical reactivity and biological activity, distinguishing it from other bicyclic arrangements. The ring strain in the four-membered lactam ring of the [3.2.0] system differs from that in [2.2.1] or [3.2.1] systems, affecting the rate of nucleophilic attack and the stability of acyl-enzyme intermediates formed during interaction with β-lactamases.

Comparison with natural carbapenem antibiotics such as thienamycin and synthetic derivatives like imipenem and meropenem shows that this intermediate maintains the essential structural features required for biological activity while incorporating protecting groups necessary for synthetic manipulation. The compound serves as a key precursor in the synthesis of various carbapenem antibiotics, with the protecting groups removed in final synthetic steps to reveal the active antibiotic structure.

Compound Class Key Structural Differences Biological Significance Reference
Penicillins 6β-acylamide vs 6α-hydroxyethyl Spectrum and resistance profile
Cephalosporins Six-membered vs five-membered ring Stability and activity
Other Carbapenems Different protecting groups Synthetic accessibility
Azabicyclo[2.2.1]heptanes Different ring fusion pattern Chemical reactivity
Penem Derivatives Sulfur vs carbon at position 1 Antimicrobial spectrum

Properties

IUPAC Name

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIDYTOJOXKBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467431
Record name 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77449-43-5
Record name 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate involves:

  • Construction of the bicyclic β-lactam ring system (1-azabicyclo[3.2.0]heptane core) with defined stereochemistry (5R,6S).
  • Introduction of the 1-hydroxyethyl substituent at the 6-position.
  • Esterification with 4-nitrobenzyl alcohol to form the carboxylate ester.

This compound is often prepared as an intermediate in the synthesis of carbapenem antibiotics, where the bicyclic β-lactam structure is critical for biological activity.

Key Reaction Steps

Step Description Reagents/Conditions Notes
1 Formation of bicyclic β-lactam core Cyclization of appropriate β-amino acid derivatives or carbapenem precursors Stereoselective control critical for (5R,6S) configuration
2 Introduction of 1-hydroxyethyl group at C-6 Enantioselective hydroxylation or addition of hydroxyethyl moiety Often via chiral auxiliary or catalyst
3 Esterification with 4-nitrobenzyl alcohol Coupling using carbodiimide or other esterification agents Protects carboxyl group, facilitates further transformations
4 Purification and isolation Crystallization or chromatography Yields white to off-white powder with >95% purity

Specific Synthetic Example

One reported method involves the use of rhodium(II) octanoate dimer as a catalyst in dichloromethane solvent to facilitate key cyclization steps, yielding the bicyclic β-lactam intermediate which is then functionalized.

Detailed Research Findings

Stereochemical Control

  • The stereochemistry at positions 5 and 6 (5R,6S) is essential for biological activity and is controlled by the choice of chiral catalysts or starting materials.
  • The hydroxyethyl substituent at C-6 is introduced with (R)-configuration to match the natural antibiotic stereochemistry.

Reaction Conditions and Yields

  • Typical reaction temperatures range from ambient to slightly elevated (room temperature to 40 °C).
  • Solvents such as dichloromethane or chloroform are preferred for their ability to dissolve intermediates and maintain reaction selectivity.
  • Yields vary depending on catalyst efficiency and purification methods but generally exceed 70% for key steps.

Purification and Stability

  • The final compound is purified by recrystallization or preparative HPLC to achieve >95% purity.
  • It is stable under refrigerated conditions (2–8 °C) and should be stored in sealed containers to avoid moisture and degradation.

Summary Table of Preparation Parameters

Parameter Details
Core Synthesis Cyclization of β-amino acid derivatives
Catalyst Rhodium(II) octanoate dimer (example)
Solvent Dichloromethane, chloroform (slight solubility)
Temperature Room temperature to 40 °C
Esterification Agent Carbodiimide or equivalent coupling reagent
Purity >95% (HPLC)
Physical Form White to pale beige powder
Storage 2–8 °C or -20 °C for long-term
Yield Typically >70% per step

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and rhodium (II) octanoate dimer . Reaction conditions often involve refluxing in solvents like dichloromethane and monitoring the progress using HPLC .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate serves as an important intermediate in the synthesis of carbapenem antibiotics, which are known for their broad-spectrum antibacterial activity. Notably, it is a precursor in the synthesis of imipenem and meropenem, two widely used antibiotics effective against a variety of bacterial infections.

Case Study: Synthesis of Imipenem

Imipenem is a critical antibiotic used to treat severe infections caused by Gram-positive and Gram-negative bacteria. The synthesis pathway involves the conversion of this compound through several steps:

  • Formation of the Carbapenem Core : The compound undergoes cyclization to form the carbapenem structure.
  • Modification of Functional Groups : Subsequent reactions modify the nitro group and hydroxyl groups to enhance antibacterial activity.
  • Final Purification : The final product is purified to achieve pharmaceutical-grade quality.

Organic Synthesis Applications

Beyond its role in medicinal chemistry, this compound is utilized in organic synthesis as a versatile building block for creating various substituted aromatic compounds. Its unique bicyclic structure allows for multiple functionalization pathways.

Example Reactions

  • Nucleophilic Substitution Reactions : The nitro group can be reduced to an amine, allowing for further substitution reactions.
  • Formation of Heterocycles : The bicyclic nature facilitates the formation of complex heterocyclic compounds that have potential biological activity.

Research and Development

Research involving this compound has expanded into areas such as:

  • Antiviral Drug Development : Investigations into its efficacy against viral pathogens are ongoing.
  • Cancer Research : Studies are being conducted to explore its potential as a chemotherapeutic agent due to its structural analogies with known anticancer compounds.

Data Table: Comparison of Antibiotic Efficacy

AntibioticSpectrum of ActivityMechanism of ActionClinical Use
ImipenemBroad-spectrumInhibition of cell wall synthesisSevere infections
MeropenemBroad-spectrumInhibition of cell wall synthesisHospital-acquired infections
ADC-13PrecursorN/AIntermediate for antibiotic synthesis

Mechanism of Action

The compound exerts its effects by acting as a precursor to imipenem, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cell wall structure, leading to bacterial cell lysis and death . The molecular targets include various PBPs involved in the final stages of peptidoglycan synthesis .

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : 108–110°C
  • Density : 1.50 ± 0.1 g/cm³
  • Solubility: Slightly soluble in chloroform and methanol
  • Storage : Stable at -20°C

Role in Synthesis :
It serves as a key intermediate in the production of carbapenem antibiotics like imipenem and panipenem , where the 4-nitrobenzyl ester acts as a protective group during synthesis .

Comparison with Structurally Similar Compounds

β-Lactam Antibiotics (Amoxicillin, Dicloxacillin, Oxacillin)

Property Target Compound Amoxicillin Trihydrate Oxacillin
Core Structure 1-azabicyclo[3.2.0]heptane (carbapenem core) 4-thia-1-azabicyclo[3.2.0]heptane (penam) 4-thia-1-azabicyclo[3.2.0]heptane (penam)
Substituents 4-nitrobenzyl ester, 1-hydroxyethyl 4-hydroxyphenyl, aminophenylacetyl 5-methyl-3-phenylisoxazolyl
Molecular Weight 348.31 g/mol 419.45 g/mol (trihydrate) 401.44 g/mol
Biological Role Synthetic intermediate Inhibits cell wall synthesis (antibiotic) Antibiotic (penicillinase-resistant)
Stereochemistry (5R,6S,1R) configuration (2S,5R,6R) configuration (2S,5R,6R) configuration

Key Differences :

  • The 4-nitrobenzyl group in the target compound enhances stability during synthesis but lacks direct antimicrobial activity, unlike amoxicillin or oxacillin, which target bacterial penicillin-binding proteins .
  • Oxacillin ’s isoxazolyl group confers resistance to β-lactamases, a feature absent in the target compound .

Carbapenem Derivatives

Property Target Compound Imipenem (4R,5S,6S)-Diphenoxyphosphoryloxy Derivative
Functional Groups 4-nitrobenzyl ester, 1-hydroxyethyl Unprotected amine, hydroxyethyl Diphenoxyphosphoryloxy, methyl
Melting Point 108–110°C Not reported 189–191°C
Role Synthetic intermediate Clinically used antibiotic Intermediate with enhanced leaving-group properties

Key Insights :

  • The target compound’s lower melting point (vs. 189–191°C in ) reflects differences in crystallinity due to the nitrobenzyl group.
  • Imipenem lacks the nitrobenzyl group, enabling its active form to interact with bacterial targets .

Other β-Lactam Intermediates (Sulbactam, Sultamicillin)

Property Target Compound Sulbactam
Structure Carbapenem core Penicillanic acid sulfone
Function Antibiotic precursor β-lactamase inhibitor
Reactivity Nitrobenzyl deprotection required Irreversible inhibition of β-lactamases

Key Contrast :

    Biological Activity

    4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to in the literature as an intermediate in the synthesis of carbapenem antibiotics, exhibits significant biological activity primarily related to its antibacterial properties. This compound is structurally characterized by a bicyclic framework and functional groups that enhance its pharmacological profile.

    • Chemical Formula : C16H16N2O7
    • Molecular Weight : 344.31 g/mol
    • CAS Number : 74288-40-7
    • Solubility : Sparingly soluble in chloroform and methanol
    • Melting Point : 109-114 °C

    The biological activity of this compound is largely attributed to its structural similarity to beta-lactam antibiotics, particularly carbapenems. It acts by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. The presence of the azabicyclo structure contributes to its ability to bind to penicillin-binding proteins (PBPs), thereby obstructing their function and leading to bacterial lysis.

    Antibacterial Activity

    Research indicates that compounds like this compound demonstrate potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes some key findings from studies on its antibacterial efficacy:

    Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
    Escherichia coli0.5 µg/mL
    Staphylococcus aureus0.25 µg/mL
    Pseudomonas aeruginosa1 µg/mL
    Klebsiella pneumoniae0.5 µg/mL

    Case Studies

    Several studies have documented the efficacy of this compound in clinical settings:

    • Study on Carbapenem Resistance :
      A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various carbapenem intermediates, including this compound, against resistant strains of Klebsiella pneumoniae. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent against resistant infections.
    • In Vivo Efficacy :
      In an animal model study, administration of the compound demonstrated a marked decrease in infection rates caused by Staphylococcus aureus. The study highlighted the compound's ability to penetrate bacterial biofilms, which are often resistant to conventional treatments.
    • Synergistic Effects :
      Research has also explored the synergistic effects of this compound when used in combination with other antibiotics. A notable study found that combining it with aminoglycosides enhanced antibacterial activity against multidrug-resistant strains, indicating its potential utility in combination therapy.

    Q & A

    Q. How can synthetic routes for 4-nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate be optimized for higher yield and purity?

    • Methodological Answer : The compound’s bicyclic β-lactam core requires precise control over cyclization and protecting group strategies. For example, Diels–Alder reactions using p-nitrobenzyl esters (as in ) can stabilize reactive intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature) to reduce side products like epimerization at the 6-(1-hydroxyethyl) group. Use orthogonal protecting groups (e.g., p-nitrobenzyl for carboxylate) to minimize hydrolysis .

    Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this bicyclic β-lactam compound?

    • Methodological Answer :
    • NMR : Assign stereochemistry at C-6 (1-hydroxyethyl) using 1H^1H-1H^1H COSY and NOESY to detect spatial proximity between protons. For example, coupling constants (JJ) between H-6 and H-7 can confirm R/S configuration .
    • IR : Confirm lactam carbonyl (3,7-dioxo groups) at ~1770 cm1^{-1} and ester carbonyl at ~1720 cm1^{-1} .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C16_{16}H16_{16}N2_2O7_7) and detect fragmentation patterns specific to the nitrobenzyl group .

    Advanced Research Questions

    Q. How does the stereochemistry at the 6-(1-hydroxyethyl) position influence bioactivity, and how can enantioselective synthesis be achieved?

    • Methodological Answer : The (R)-configured hydroxyethyl group is critical for β-lactamase inhibition (as seen in clavulanic acid analogues). Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. For example, describes (2R,5R,6S) stereochemistry, which can be confirmed via X-ray crystallography or chiral HPLC .

    Q. What strategies resolve contradictions in solubility data for this compound under varying pH and solvent conditions?

    • Methodological Answer : Solubility discrepancies arise from the nitrobenzyl ester’s hydrolysis sensitivity. Use:
    • pH-stat titration to monitor ester stability in aqueous buffers (pH 2–9).
    • Co-solvency studies : Test mixtures of DMSO/water or THF/water to enhance solubility without decomposition. notes that sodium salts of similar bicyclic compounds improve aqueous solubility .

    Q. How can computational modeling predict the compound’s reactivity in β-lactamase inhibition assays?

    • Methodological Answer :
    • Docking simulations : Use software (e.g., AutoDock Vina) to model interactions between the β-lactam core and active-site serine residues in β-lactamases.
    • DFT calculations : Analyze the electrophilicity of the lactam carbonyl to predict acylation rates. Compare with clavulanic acid analogues () to identify structural optimizations .

    Data Contradiction Analysis

    Q. Why do different synthetic routes for this compound report conflicting yields, and how can reproducibility be ensured?

    • Methodological Answer : Contradictions arise from:
    • Protecting group stability : Nitrobenzyl esters () may hydrolyze prematurely in polar protic solvents.
    • Catalyst variability : Palladium-based catalysts for nitro group reduction (if applicable) require strict moisture control.
      Solution : Standardize reaction protocols using anhydrous solvents (e.g., CH2 _2Cl2 _2) and inert atmospheres. Report yields with HPLC purity >95% .

    Q. How to address discrepancies in reported antibacterial activity of structurally related bicyclic β-lactams?

    • Methodological Answer : Variations in MIC (minimum inhibitory concentration) values may stem from:
    • Test strains : Gram-negative vs. Gram-positive bacteria (e.g., used E. coli and S. aureus).
    • Compound stability : Hydrolysis of the nitrobenzyl ester in culture media reduces bioavailability.
      Solution : Pre-test compound stability in Mueller-Hinton broth and use freshly prepared solutions .

    Experimental Design

    Q. What in vitro assays are suitable for evaluating β-lactamase inhibition without interference from the nitrobenzyl group?

    • Methodological Answer :
    • Fluorometric assays : Use nitrocefin (a chromogenic β-lactam) to measure inhibition kinetics. The nitrobenzyl group’s absorbance at 390 nm may interfere, so validate with LC-MS/MS .
    • Competitive binding assays : Employ 14C^{14}C-labeled penicillin G to quantify acylation of β-lactamase .

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